5-Pyrimidinecarboxamide, 2-amino-N-(2-(dimethylamino)ethyl)-4-methoxy-
Description
Compound Identification and Nomenclature
Systematic IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-N-[2-(dimethylamino)ethyl]-4-methoxypyrimidine-5-carboxamide . This nomenclature follows a hierarchical approach:
- Parent structure : Pyrimidine, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
- Substituents :
- Position 2 : Amino group (-NH2).
- Position 4 : Methoxy group (-OCH3).
- Position 5 : Carboxamide group (-CONH2), further substituted at the amide nitrogen by a 2-(dimethylamino)ethyl chain.
The molecular formula C10H17N5O2 reflects these substituents, with a molecular mass of 239.27 g/mol . The SMILES notation O=C(NCCN(C)C)C1=CN=C(N=C1OC)N provides a linear representation of the structure, emphasizing connectivity and functional groups.
CAS Registry Number and Synonyms
The compound is uniquely identified by its CAS Registry Number 84332-07-0 , a universal identifier for chemical substances. Alternative names and synonyms include:
- 2-Amino-N-[2-(dimethylamino)ethyl]-4-methoxypyrimidine-5-carboxamide
- 5-Pyrimidinecarboxamide, 2-amino-N-(2-(dimethylamino)ethyl)-4-methoxy- .
Additional identifiers include:
| Identifier | Value |
|---|---|
| InChIKey | CWBUKVAYTXMQSM-UHFFFAOYSA-N |
| Canonical SMILES | O=C(NCCN(C)C)C1=CN=C(N=C1OC)N |
| Molecular Formula | C10H17N5O2 |
These identifiers facilitate precise database searches and computational modeling.
Structural Analogues in the Pyrimidinecarboxamide Family
Pyrimidinecarboxamides are a diverse class of compounds with variations in substituents and biological activities. Key structural analogues of this compound include:
Table 1: Structural Analogues and Key Modifications
4-Methoxypyrimidine-5-carboxamide (CAS 911461-30-8) : This analogue retains the methoxy and carboxamide groups but lacks the 2-amino and dimethylaminoethyl substituents. Its simpler structure highlights the role of the dimethylaminoethyl chain in enhancing solubility or target binding in the parent compound.
N-(bis(4-methoxyphenyl)methyl)-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617) : This derivative introduces a hydroxy group at position 4 and a pyridazin-3-yl moiety at position 2, demonstrating how heterocyclic substitutions modulate bioactivity.
4-Amino-2-mercapto-N-arylpyrimidine-5-carboxamides : Synthesized as antiviral agents, these analogues replace the methoxy group with a thiol (-SH) and incorporate aryl groups at the amide nitrogen. Such modifications underscore the flexibility of the pyrimidinecarboxamide scaffold in drug design.
Structural Trends and Implications
- Amino and Methoxy Groups : The 2-amino and 4-methoxy groups in the parent compound likely contribute to hydrogen bonding and hydrophobic interactions, respectively, which are critical for molecular recognition.
- Dimethylaminoethyl Chain : This substituent may enhance water solubility or facilitate interactions with acidic residues in biological targets due to its basic dimethylamino group.
- Heterocyclic Variations : Analogues with pyridazine or thiol groups (as in and ) illustrate the scaffold’s adaptability for targeting diverse enzymes or receptors.
Properties
CAS No. |
84332-07-0 |
|---|---|
Molecular Formula |
C10H17N5O2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-amino-N-[2-(dimethylamino)ethyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H17N5O2/c1-15(2)5-4-12-8(16)7-6-13-10(11)14-9(7)17-3/h6H,4-5H2,1-3H3,(H,12,16)(H2,11,13,14) |
InChI Key |
CWBUKVAYTXMQSM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CN=C(N=C1OC)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Cytosine or substituted cytosine derivatives are commonly used as starting materials due to their pyrimidine core.
- 4-Methoxy-substituted pyrimidines are prepared by selective substitution or protection strategies.
- The dimethylaminoethyl side chain is introduced via nucleophilic substitution or amide bond formation.
Representative Synthetic Route (Adapted from Related Pyrimidine Syntheses)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of cytosine nitrogen to prevent side reactions | Use of protecting groups such as benzyl or silyl groups | ~80 | Ensures selective functionalization |
| 2 | Introduction of 4-methoxy substituent via nucleophilic aromatic substitution | Methoxy source (e.g., sodium methoxide), solvent: acetonitrile, temperature: room temp to 60°C | 75-85 | Controlled to avoid over-substitution |
| 3 | Coupling of 2-(dimethylamino)ethylamine to the 5-carboxyl group | Coupling agents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), base: DBU, solvent: acetonitrile | 80-85 | Amide bond formation step |
| 4 | Deprotection and purification | Solvent removal under reduced pressure, recrystallization from ethanol or acetone | 80-90 | Final purification to obtain pure compound |
Specific Example from Patent Literature
- Using cytosine as starting material, the nitrogen is protected.
- N-(3-chloro-4-methoxybenzyl) cytosine is reacted with BOP and DBU in acetonitrile at room temperature for 12 hours, then heated to 60°C for another 12 hours.
- After solvent removal and washing, the intermediate is reacted with S-hydroxymethyl pyrrolidine and sodium hydride in tetrahydrofuran at 55°C for 5 hours.
- The product is isolated by recrystallization with ethanol, yielding approximately 82% of the desired intermediate.
- Further steps involve nucleophilic substitution and hydrolysis to yield the final compound.
Reaction Conditions and Optimization
- Solvents: Acetonitrile, tetrahydrofuran, ethyl acetate, ethanol, and acetone are commonly used.
- Temperature: Reactions are typically conducted between room temperature and 110°C depending on the step.
- Catalysts and Bases: DBU, sodium hydride, sodium methoxide, and nickel acetate tetrahydrate are used to facilitate coupling and substitution reactions.
- Reaction Time: Varies from 5 hours to 12 hours or more, monitored by thin-layer chromatography (TLC).
Summary Table of Preparation Method Parameters
| Parameter | Details |
|---|---|
| Starting Material | Cytosine or substituted cytosine derivatives |
| Key Reagents | BOP, DBU, sodium hydride, S-hydroxymethyl pyrrolidine |
| Solvents | Acetonitrile, tetrahydrofuran, ethyl acetate, ethanol |
| Temperature Range | 25°C to 110°C |
| Reaction Time | 5 to 12 hours per step |
| Yield Range | 80% to 85% per step |
| Purification | Recrystallization (ethanol, acetone) |
| Monitoring | Thin-layer chromatography (TLC) |
Research Findings and Considerations
- The multi-step synthesis requires careful control of reaction conditions to avoid side reactions such as over-alkylation or ring degradation.
- Protection of nitrogen atoms in the pyrimidine ring is critical to achieve selective functionalization.
- The use of coupling agents like BOP facilitates efficient amide bond formation.
- Microwave-assisted reactions and metal-catalyzed steps have been explored to improve reaction rates and yields.
- The compound’s synthesis is closely related to methods used for preparing pharmacologically active pyrimidine derivatives, indicating potential for scale-up and modification.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxamide, 2-amino-N-(2-(dimethylamino)ethyl)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and time, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
5-Pyrimidinecarboxamide, 2-amino-N-(2-(dimethylamino)ethyl)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxamide, 2-amino-N-(2-(dimethylamino)ethyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
*Estimated based on formula.
Functional Group Impact on Properties
a) Amino and Methoxy Substitutions
- The 2-amino-4-methoxy pattern is conserved in analogs like the benzyl-piperidyl derivative .
- Methoxy groups enhance lipophilicity, which may improve membrane permeability compared to hydroxyl analogs.
b) Carboxamide Side Chain Modifications
- The dimethylaminoethyl group in the target compound introduces a tertiary amine, enhancing water solubility and enabling protonation at physiological pH. In contrast, the 4-methoxyphenylmethyl group in Chem960’s analog adds aromaticity and bulk, likely reducing solubility but increasing binding affinity to hydrophobic pockets.
- The benzyl-piperidyl substituent (PubChem ) combines aromatic and cyclic amine features, which could enhance target specificity in neurological or anticancer applications.
Biological Activity
5-Pyrimidinecarboxamide, 2-amino-N-(2-(dimethylamino)ethyl)-4-methoxy- is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a pyrimidine ring substituted with a methoxy group and an amino group. Its structural characteristics contribute to its biological properties.
The biological activity of 5-Pyrimidinecarboxamide derivatives often involves interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : This compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits efficacy against various cancer cell lines, including leukemia models. |
| Antimicrobial Effects | Demonstrates potential against bacterial strains, indicating possible use as an antibiotic. |
| Cytotoxicity | Shows selective cytotoxic effects on cancer cells while sparing normal cells. |
Case Studies
- Antitumor Efficacy in Leukemia Models
- Mechanistic Studies on Enzyme Interaction
- Antimicrobial Activity Assessment
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability (approximately 31.8% following oral administration) and clearance rates that suggest efficient metabolism . Toxicological assessments indicate no acute toxicity up to a concentration of 2000 mg/kg in animal models, highlighting its safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
